molecular formula C9H15N3 B13268975 1-(Cyclopentylmethyl)-1H-pyrazol-3-amine

1-(Cyclopentylmethyl)-1H-pyrazol-3-amine

Cat. No.: B13268975
M. Wt: 165.24 g/mol
InChI Key: RSUGHLVWGVQWKS-UHFFFAOYSA-N
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Description

1-(Cyclopentylmethyl)-1H-pyrazol-3-amine is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound features a cyclopentylmethyl group attached to the pyrazole ring, which imparts unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Cyclopentylmethyl)-1H-pyrazol-3-amine typically involves the reaction of cyclopentylmethyl bromide with 3-amino-1H-pyrazole in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(Cyclopentylmethyl)-1H-pyrazol-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding pyrazole oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to obtain reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous conditions.

    Substitution: Various electrophiles such as alkyl halides, acyl chlorides; reactions are conducted in the presence of a base.

Major Products Formed:

    Oxidation: Pyrazole oxides.

    Reduction: Reduced pyrazole derivatives.

    Substitution: Substituted pyrazole derivatives with different functional groups.

Scientific Research Applications

1-(Cyclopentylmethyl)-1H-pyrazol-3-amine has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound in drug discovery for various therapeutic targets.

    Industry: Utilized in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(Cyclopentylmethyl)-1H-pyrazol-3-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into active sites of enzymes or bind to receptors, thereby influencing biochemical pathways.

Comparison with Similar Compounds

    1-(Cyclopentylmethyl)-1H-pyrazole: Lacks the amino group, which may result in different reactivity and biological activity.

    3-Amino-1H-pyrazole: Lacks the cyclopentylmethyl group, which affects its solubility and interaction with biological targets.

    Cyclopentylamine: Lacks the pyrazole ring, leading to different chemical properties and applications.

Uniqueness: 1-(Cyclopentylmethyl)-1H-pyrazol-3-amine is unique due to the presence of both the cyclopentylmethyl group and the amino group on the pyrazole ring. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound in various fields of research.

Properties

Molecular Formula

C9H15N3

Molecular Weight

165.24 g/mol

IUPAC Name

1-(cyclopentylmethyl)pyrazol-3-amine

InChI

InChI=1S/C9H15N3/c10-9-5-6-12(11-9)7-8-3-1-2-4-8/h5-6,8H,1-4,7H2,(H2,10,11)

InChI Key

RSUGHLVWGVQWKS-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)CN2C=CC(=N2)N

Origin of Product

United States

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